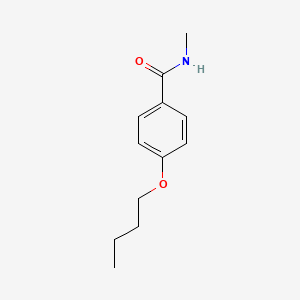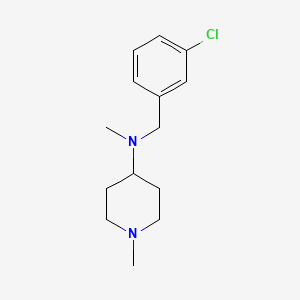
5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as CBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, this compound has been reported to activate the Nrf2 signaling pathway, which regulates antioxidant defense and detoxification.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in various inflammatory diseases. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the advantages of using 5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it suitable for studying various diseases. Moreover, the synthesis method of this compound is relatively simple and yields high purity and good yields of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one. One of the areas of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Moreover, the potential use of this compound in combination with other drugs for the treatment of various diseases is also an area of interest. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising compound with various biological activities that make it suitable for studying various diseases. The synthesis method of this compound is relatively simple, and the compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. However, its potential toxicity at high concentrations may limit its use in certain experiments. Future research on this compound should focus on the development of this compound derivatives with improved pharmacological properties, investigation of the molecular mechanisms underlying its biological activities, and the development of novel drug delivery systems.
合成法
The synthesis of 5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then cyclized with chloroacetic acid to obtain this compound. This method has been reported to yield high purity and good yields of this compound.
科学的研究の応用
5-(3-chlorobenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
特性
IUPAC Name |
(5E)-2-amino-5-[(3-chlorophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMYCINPEJXQSU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995347.png)

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995356.png)
![4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4995367.png)
![dimethyl 3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4995374.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995382.png)




![[1-methyl-1-(1-{1-[2-(4-morpholinyl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4995409.png)

![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4995413.png)